N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is a compound that features a bifuran moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2,2’-bifuran with appropriate sulfonamide precursors under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide and ester derivatives containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or the bifuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bifuran moiety can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A polymer derived from furan-based monomers with applications in bioplastics.
5,5’-Dibuthoxy-2,2′-bifuran: A compound with antibacterial activity extracted from natural sources.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is unique due to its combination of a bifuran moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in similar compounds .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQCXQABWMBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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